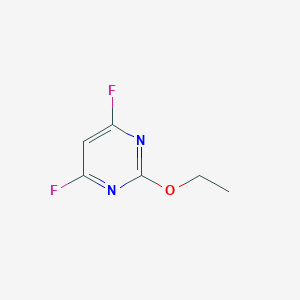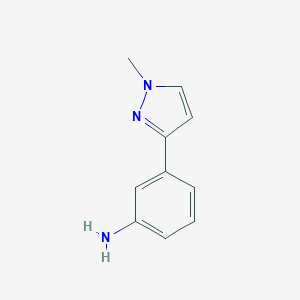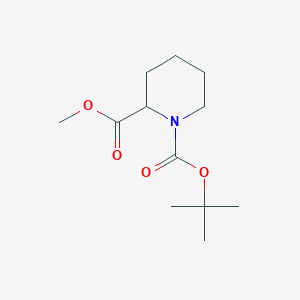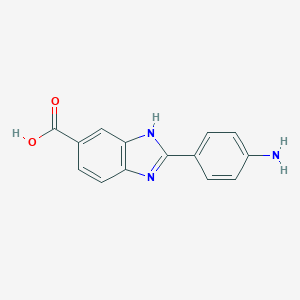
1,1-Dimethylpropylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylpropylzinc bromide is an organozinc compound with the molecular formula C5H11BrZn and a molecular weight of approximately 216.43 g/mol . This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Aplicaciones Científicas De Investigación
1,1-Dimethylpropylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of potential drug candidates.
Industry: Applied in the production of fine chemicals and advanced materials.
Safety and Hazards
1,1-Dimethylpropylzinc Bromide is classified as a flammable liquid (Category 2), and in contact with water, it releases flammable gases (Category 2). It’s harmful if swallowed (Acute toxicity, Oral - Category 4), causes serious eye irritation (Eye irritation - Category 2A), and is suspected of causing cancer (Carcinogenicity - Category 2) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethylpropylzinc bromide can be synthesized by reacting 1,1-dimethylpropanol with zinc bromide . The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions, including temperature and reaction time, can be adjusted based on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylpropylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds .
Common Reagents and Conditions
Substitution Reactions: Typically involve electrophiles such as alkyl halides or acyl chlorides. The reactions are often carried out in anhydrous solvents like THF or diethyl ether under inert conditions.
Cross-Coupling Reactions: Commonly use palladium or nickel catalysts. The reactions are performed under an inert atmosphere, often at elevated temperatures.
Major Products
The major products formed from these reactions are typically more complex organic molecules, which can be further functionalized for various applications in pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1,1-dimethylpropylzinc bromide involves its role as a nucleophile in substitution and cross-coupling reactions . The zinc atom coordinates with the electrophile, facilitating the transfer of the organic group to the electrophile. This process often involves the formation of a transient organozinc intermediate, which then undergoes further transformation to yield the final product.
Comparación Con Compuestos Similares
Similar Compounds
- sec-Butylzinc bromide
- Cyclopropylzinc bromide
- Benzylzinc bromide
Uniqueness
1,1-Dimethylpropylzinc bromide is unique due to its specific steric and electronic properties, which can influence the selectivity and reactivity of the reactions it participates in . Compared to similar compounds, it may offer advantages in certain synthetic applications, such as the formation of sterically hindered carbon-carbon bonds.
Propiedades
IUPAC Name |
bromozinc(1+);2-methylbutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPGBSPHHVJBDF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C-](C)C.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)
![2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B62693.png)


![3-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B62702.png)




![Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B62716.png)



